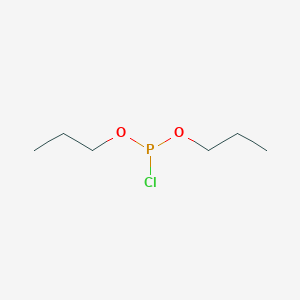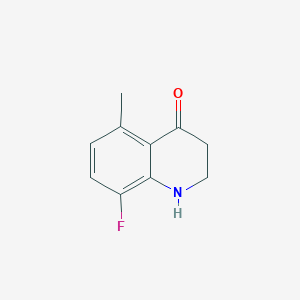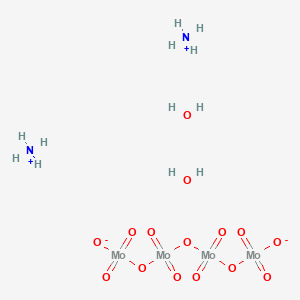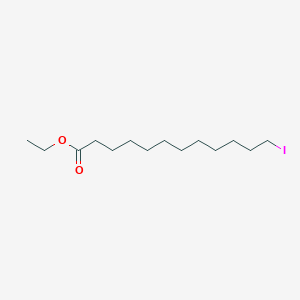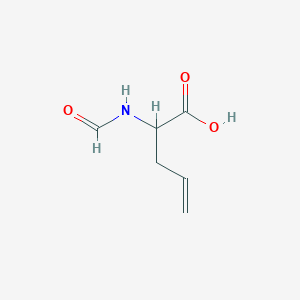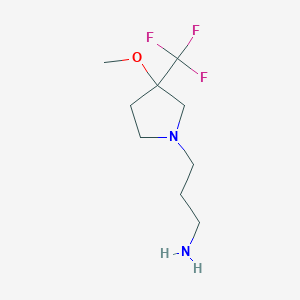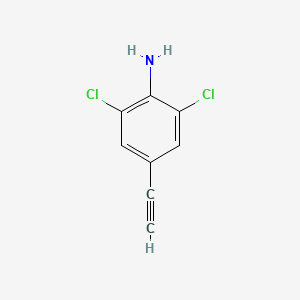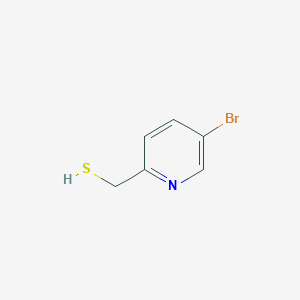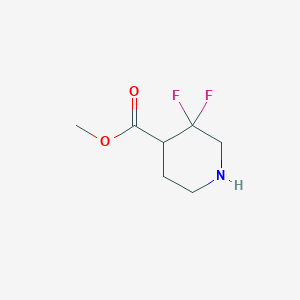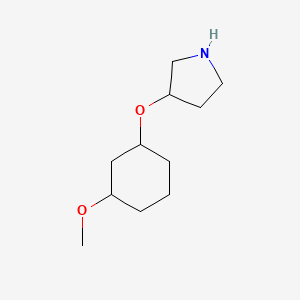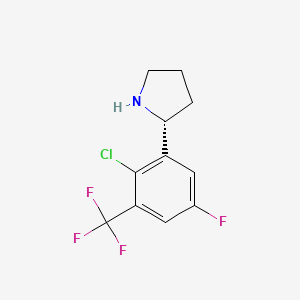
(R)-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of multiple halogen atoms and a pyrrolidine ring makes it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-5-fluoro-3-(trifluoromethyl)benzene and ®-pyrrolidine.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as palladium or nickel complexes may be used to facilitate the coupling reactions. Reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH) are often employed for deprotonation steps.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the halogenated positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of dehalogenated or hydrogenated products.
Substitution: Formation of substituted pyrrolidine derivatives.
科学研究应用
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis.
Synthesis: Intermediate in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with certain biological receptors.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Therapeutic Agents: Potential use in developing treatments for neurological disorders.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Agriculture: Potential use in the synthesis of agrochemicals.
作用机制
The mechanism of action of ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and pyrrolidine ring play a crucial role in its binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
相似化合物的比较
Similar Compounds
- ®-2-(2-Chloro-5-fluorophenyl)pyrrolidine
- ®-2-(3-(Trifluoromethyl)phenyl)pyrrolidine
- ®-2-(2-Chloro-3-(trifluoromethyl)phenyl)pyrrolidine
Uniqueness
The presence of both chloro and fluoro substituents along with a trifluoromethyl group makes ®-2-(2-Chloro-5-fluoro-3-(trifluoromethyl)phenyl)pyrrolidine unique in terms of its electronic and steric properties. These features can significantly influence its reactivity and interactions in various applications.
属性
分子式 |
C11H10ClF4N |
|---|---|
分子量 |
267.65 g/mol |
IUPAC 名称 |
(2R)-2-[2-chloro-5-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine |
InChI |
InChI=1S/C11H10ClF4N/c12-10-7(9-2-1-3-17-9)4-6(13)5-8(10)11(14,15)16/h4-5,9,17H,1-3H2/t9-/m1/s1 |
InChI 键 |
MYHAYFUGSMWNLG-SECBINFHSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl |
规范 SMILES |
C1CC(NC1)C2=C(C(=CC(=C2)F)C(F)(F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


